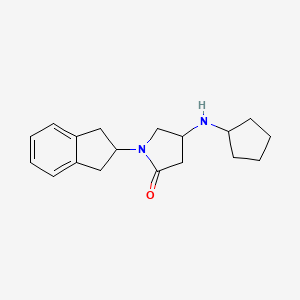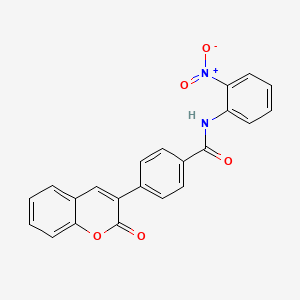
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone, also known as CPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPIP is a small molecule that belongs to the class of pyrrolidinones and has been found to exhibit several promising biological activities.
作用机制
The mechanism of action of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone is not fully understood. However, it has been suggested that 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Additionally, 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been found to have good stability and solubility in aqueous solutions. However, there are also some limitations to using 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
未来方向
There are several potential future directions for research on 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone. One area of interest is the development of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone and its potential therapeutic applications. Other areas of research could include investigating the effects of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone on other physiological systems, such as the cardiovascular and respiratory systems.
合成方法
The synthesis of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone involves the reaction of 2,3-dihydro-1H-inden-2-amine with cyclopentanone and pyrrolidinone in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
科学研究应用
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18-11-16(19-15-7-3-4-8-15)12-20(18)17-9-13-5-1-2-6-14(13)10-17/h1-2,5-6,15-17,19H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACANSOEPQNRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)

![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)

![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)